N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features both an indene and a benzo[b]thiophene moiety
Mechanism of Action
Target of Action
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Indene Moiety: : The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the indene structure .
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Introduction of the Benzo[b]thiophene Moiety: : The benzo[b]thiophene ring can be introduced through a series of reactions involving thiophene derivatives. One common method involves the cyclization of 2-mercaptobenzoic acid with appropriate aldehydes or ketones .
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Coupling of the Two Moieties: : The final step involves coupling the indene and benzo[b]thiophene moieties through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group on the indene moiety. Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane) .
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Reduction: : Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzo[b]thiophene ring. Halogenation followed by nucleophilic substitution is a common approach .
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., NBS - N-bromosuccinimide) followed by nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Benzo[b]thiophene Derivatives: Compounds such as benzo[b]thiophene-2-carboxylic acid have similar chemical properties and reactivity.
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of the indene and benzo[b]thiophene moieties, which confer distinct chemical and biological properties. This dual functionality can be advantageous in designing multifunctional drugs or materials.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMXFUITMRKGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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